

Celgosivir in Combination with Pegylated Interferon for HCV: A Comparative Guide

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Compound of Interest		
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This guide provides a comprehensive comparison of the efficacy of celgosivir in combination with pegylated interferon for the treatment of Hepatitis C Virus (HCV) infection. The data presented is based on available clinical trial information and is compared against the former standard of care and modern direct-acting antivirals.

Executive Summary

Celgosivir, an oral α -glucosidase I inhibitor, was investigated as a host-targeting antiviral agent for HCV. In combination with pegylated interferon and ribavirin, it demonstrated a synergistic effect in reducing viral load, particularly in difficult-to-treat patient populations such as non-responders to prior interferon-based therapy. However, its development for HCV was ultimately discontinued. This guide provides a detailed analysis of the available efficacy data from a key Phase II clinical trial and compares it with other therapeutic regimens. While early virologic response data for the celgosivir combination was promising, data on the definitive primary endpoint, Sustained Virologic Response (SVR), is not publicly available.

Comparative Efficacy of HCV Treatments

The following tables summarize the available quantitative data on the efficacy of celgosivir in combination with pegylated interferon and ribavirin compared to other HCV treatment regimens.



Treatment Arm	Patient Population	Efficacy Endpoint	Result
Celgosivir + Peg-IFN + Ribavirin	HCV Genotype 1 Non- Responders	Mean Viral Load Reduction (log10 IU/mL) at 12 Weeks	-1.62
Peg-IFN + Ribavirin (Control)	HCV Genotype 1 Non- Responders	Mean Viral Load Reduction (log10 IU/mL) at 12 Weeks	-0.92
Celgosivir + Peg-IFN + Ribavirin	HCV Genotype 1 Non- Responders	Early Virologic Response (EVR) at 12 Weeks	42%[1]
Peg-IFN + Ribavirin (Control)	HCV Genotype 1 Non- Responders	Early Virologic Response (EVR) at 12 Weeks	10%[1]
Celgosivir + Peg-IFN +/- Ribavirin	HCV Genotype 1 Non- Responders & Partial Responders	Sustained Virologic Response (SVR)	Data not publicly available

Table 1: Efficacy of Celgosivir Combination Therapy in HCV Genotype 1 Non-Responders (NCT00217139).

Treatment Regimen	HCV Genotype	Patient Population	Sustained Virologic Response (SVR) Rate
Pegylated Interferon + Ribavirin	Genotype 1	Treatment-Naïve	40-50%
Genotypes 2 & 3	Treatment-Naïve	~80%	
Direct-Acting Antivirals (DAAs)	Pangenotypic	Treatment-Naïve & Experienced	>95%

Table 2: Comparative SVR Rates of Other HCV Treatment Regimens.



Experimental Protocols

Celgosivir Phase IIb Clinical Trial (NCT00217139) Methodology

- Study Design: A randomized, double-blind, active-controlled, multicenter Phase IIb clinical trial.
- Patient Population: 57 patients with chronic HCV genotype 1 infection who were non-responders or partial responders to previous therapy with pegylated interferon and ribavirin.
 - Non-responders (NRs): Prior response of < 2 log10 IU/mL decrease in HCV RNA. This
 included a subgroup of null responders with a prior decrease of < 0.4 log10 IU/mL.
 - Partial responders (PaRs): Prior response of ≥ 2 log10 IU/mL decrease in HCV RNA but did not achieve undetectable HCV RNA.

Treatment Arms:

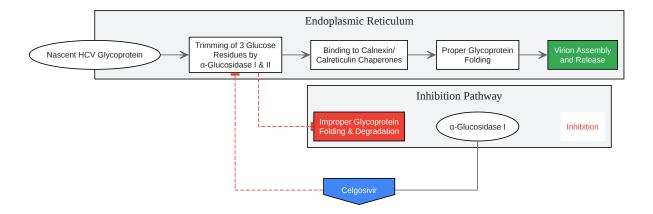
- PRC group: Celgosivir (400 mg, oral, once daily) + Pegylated Interferon alfa-2b + Ribavirin.
- PC group: Celgosivir (400 mg, oral, once daily) + Pegylated Interferon alfa-2b + Placebo.
- PR group (Control): Placebo + Pegylated Interferon alfa-2b + Ribavirin.
- Treatment Duration: 12 weeks.
- Primary Efficacy Endpoints: Safety, tolerability, and antiviral effect, including mean viral load reduction and the proportion of patients achieving an Early Virologic Response (EVR), defined as a ≥ 2 log10 decrease in HCV RNA from baseline at week 12.
- Virologic Assessment: HCV RNA levels were quantified at baseline and at various time points during and after treatment.

Mechanism of Action: Celgosivir Signaling Pathway

Celgosivir is a prodrug of castanospermine, which acts as an inhibitor of α -glucosidase I in the endoplasmic reticulum (ER) of the host cell. This enzyme is crucial for the proper folding of viral



glycoproteins.



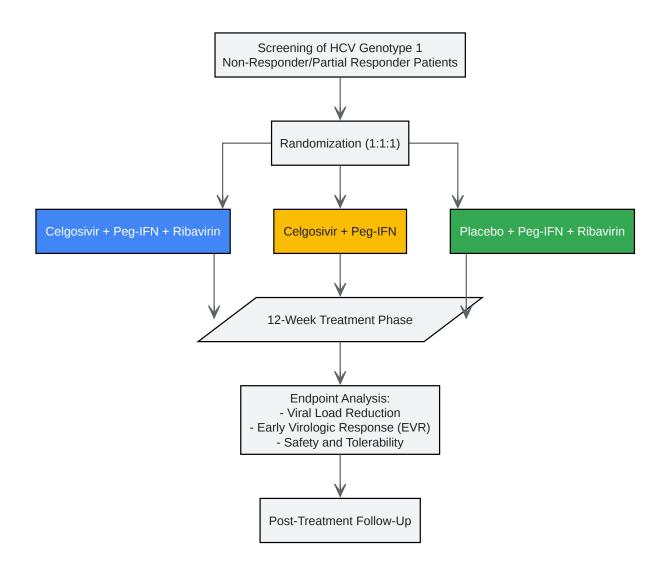
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Caption: Celgosivir inhibits α -glucosidase I, disrupting HCV glycoprotein folding.

Experimental Workflow: Phase IIb Clinical Trial

The workflow for the NCT00217139 clinical trial is outlined below.





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Caption: Workflow of the Phase IIb trial of celgosivir for HCV.

Conclusion

The combination of celgosivir with pegylated interferon and ribavirin demonstrated a statistically significant improvement in early virologic response and a greater reduction in HCV RNA levels compared to the standard of care in treatment-experienced patients with genotype 1 infection. This supported the proof-of-concept for host-targeting α -glucosidase I inhibition as a viable antiviral strategy. However, the lack of publicly available SVR data makes a definitive assessment of its long-term efficacy challenging. The advent of highly effective and well-tolerated direct-acting antivirals, with SVR rates exceeding 95%, has since revolutionized HCV



treatment, rendering interferon-based regimens, including those supplemented with agents like celgosivir, obsolete for this indication. Nevertheless, the study of celgosivir provides valuable insights into host-targeted antiviral development.

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References

- 1. New Clinical Study Results Indicate Higher Early Virologic Response with Celgosivir Combination Therapy in HCV Non-Responders [natap.org]
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